molecular formula C8H12N4 B13039597 (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine

(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine

Cat. No.: B13039597
M. Wt: 164.21 g/mol
InChI Key: JHXYAXSRWKFHEG-ZETCQYMHSA-N
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Description

(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine is a chiral compound that features a pyrimidine ring attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine: The enantiomer of the compound, which may have different biological activities.

    1-(Pyrimidin-2-yl)pyrrolidin-2-amine: A structural isomer with a different position of the amine group.

    1-(Pyrimidin-2-yl)pyrrolidin-3-ol: A hydroxyl derivative with potential different reactivity and applications.

Uniqueness

(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and structural isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

(3S)-1-pyrimidin-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C8H12N4/c9-7-2-5-12(6-7)8-10-3-1-4-11-8/h1,3-4,7H,2,5-6,9H2/t7-/m0/s1

InChI Key

JHXYAXSRWKFHEG-ZETCQYMHSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=NC=CC=N2

Canonical SMILES

C1CN(CC1N)C2=NC=CC=N2

Origin of Product

United States

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